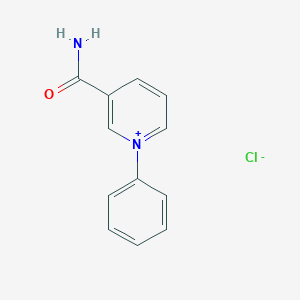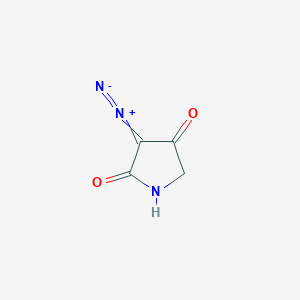
2,4-Pyrrolidinedione, 3-diazo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pyrrolidinedione, 3-diazo- is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a pyrrolidinedione ring. Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in various chemical reactions. The unique structure of 2,4-Pyrrolidinedione, 3-diazo- makes it a valuable compound in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyrrolidinedione, 3-diazo- typically involves the diazotization of a suitable precursor. One common method is the reaction of a hydrazone with an oxidizing agent. For instance, the oxidation of free hydrazones by iodosylbenzene can generate non-stabilized diazoalkanes, which can then be used to form 2,4-Pyrrolidinedione, 3-diazo- under controlled conditions .
Industrial Production Methods: Industrial production of 2,4-Pyrrolidinedione, 3-diazo- often involves large-scale diazotization processes. These processes are designed to ensure safety and efficiency, given the potential instability and toxicity of diazo compounds. The use of continuous flow systems and batch protocols can help manage the reactivity of the intermediates and final product .
化学反应分析
Types of Reactions: 2,4-Pyrrolidinedione, 3-diazo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of azo compounds.
Common Reagents and Conditions:
Oxidizing Agents: Iodosylbenzene, silver oxide, and lead acetate are commonly used oxidizing agents.
Reducing Agents: Sodium bisulfite and stannous chloride are typical reducing agents.
Reaction Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent decomposition
Major Products: The major products formed from these reactions include various substituted pyrrolidinediones and azo compounds, which have applications in dye synthesis and organic synthesis .
科学研究应用
2,4-Pyrrolidinedione, 3-diazo- has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential as an antitumor agent and its role in drug discovery is ongoing.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Pyrrolidinedione, 3-diazo- involves the generation of reactive intermediates, such as carbenes or carbocations, upon decomposition of the diazo group. These intermediates can then participate in various chemical transformations, including insertion into C-H, N-H, and O-H bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Diazomethane: A simple diazo compound used in organic synthesis.
Ethyl diazoacetate: A commercially relevant diazo compound used in cyclopropanation reactions.
Diazirines: Isomeric compounds with a ring structure containing carbon and two nitrogen atoms .
Uniqueness: 2,4-Pyrrolidinedione, 3-diazo- is unique due to its stability and versatility in forming various products through different reaction pathways. Its ability to generate reactive intermediates makes it a valuable tool in synthetic organic chemistry and industrial applications .
属性
CAS 编号 |
51925-58-7 |
|---|---|
分子式 |
C4H3N3O2 |
分子量 |
125.09 g/mol |
IUPAC 名称 |
3-diazopyrrolidine-2,4-dione |
InChI |
InChI=1S/C4H3N3O2/c5-7-3-2(8)1-6-4(3)9/h1H2,(H,6,9) |
InChI 键 |
PIDBSJSPZULZDO-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C(=[N+]=[N-])C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



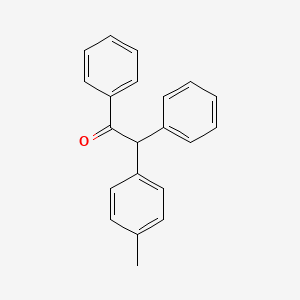
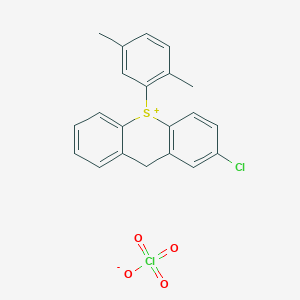
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
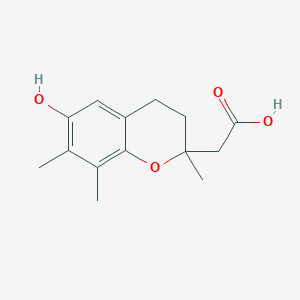
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)

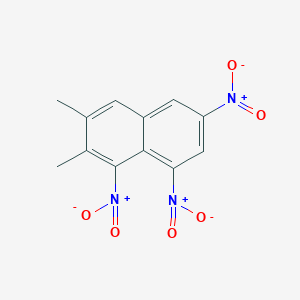
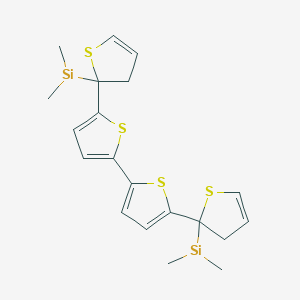
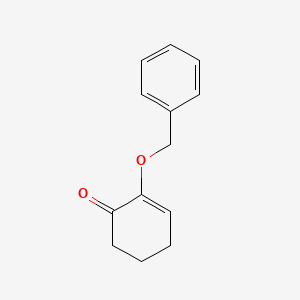
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
